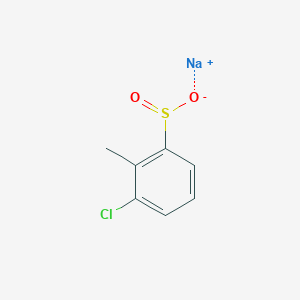![molecular formula C23H19N5O2 B13148180 N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide CAS No. 59693-86-6](/img/structure/B13148180.png)
N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group. The compound also features a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3) and an amino group (-NH2).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide typically involves the condensation of 4-methoxyaniline with 2-chloro-4,6-diphenyl-1,3,5-triazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH).
Reduction: The nitro group can be reduced to an amino group (-NH2).
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Similar structure but lacks the triazine ring.
N-(4-Chlorophenyl)benzamide: Similar structure but has a chlorine atom instead of a methoxy group.
N-(4-Methoxyphenyl)-1,3,5-triazin-2-yl)benzamide: Similar structure but lacks the phenyl group on the triazine ring.
Uniqueness
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide is unique due to the presence of both the triazine ring and the methoxyphenyl group, which confer specific chemical and biological properties.
特性
CAS番号 |
59693-86-6 |
|---|---|
分子式 |
C23H19N5O2 |
分子量 |
397.4 g/mol |
IUPAC名 |
N-[4-(4-methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C23H19N5O2/c1-30-19-14-12-18(13-15-19)24-22-25-20(16-8-4-2-5-9-16)26-23(28-22)27-21(29)17-10-6-3-7-11-17/h2-15H,1H3,(H2,24,25,26,27,28,29) |
InChIキー |
CXBQUXZUEDDJAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)



![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
